(S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine
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Overview
Description
tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a pyrrolidine ring. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine typically involves the reaction of (2S)-2-ethylpyrrolidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted at room temperature and yields the desired product after purification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carbonyl compounds.
Reduction: Reduction can yield alcohols or amines.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate is widely used as a protecting group in organic synthesis. It helps in the selective protection of functional groups during multi-step synthesis processes .
Biology: In biological research, the compound is used to study enzyme-substrate interactions and protein-ligand binding. It serves as a probe in NMR studies to investigate macromolecular complexes .
Medicine: The compound has potential applications in drug development, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new therapeutic targets.
Industry: In industrial applications, (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine is used in the synthesis of fine chemicals and pharmaceuticals. Its role as a protecting group makes it valuable in the production of complex molecules.
Mechanism of Action
The mechanism of action of (S)-N-tert-Butoxycarbonyl-2-ethylpyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: This compound is used for the direct alkylation of indole derivatives and has similar protecting group properties.
tert-Butyl (2S)-2-methylpyrrolidine-1-carboxylate: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.
Uniqueness: tert-Butyl (2S)-2-ethylpyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct steric and electronic properties. These properties make it particularly useful in selective protection and modification of molecules in synthetic chemistry.
Properties
Molecular Formula |
C11H21NO2 |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-ethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO2/c1-5-9-7-6-8-12(9)10(13)14-11(2,3)4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
InChI Key |
JWPIUFHZDRAHKC-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@H]1CCCN1C(=O)OC(C)(C)C |
Canonical SMILES |
CCC1CCCN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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